N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide
Description
N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, an ethyl-substituted thiophene ring, a cyclopentyl group, and a thiazole ring
Properties
IUPAC Name |
N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-2-12-7-11(8-17)16(22-12)19-15(20)14-13(18-9-21-14)10-5-3-4-6-10/h7,9-10H,2-6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHXCUVICYCMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(N=CS2)C3CCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene ring, followed by the introduction of the cyano and ethyl groups. The thiazole ring is then constructed through cyclization reactions, and finally, the cyclopentyl group is added via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and electronic components, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-cyano-5-ethylthiophen-2-yl)-4-cyclopentyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- N-(3-cyano-5-ethylthiophen-2-yl)-2-(2-oxopyrrolidin-1-yl)butanamide
- N-(3-cyano-5-ethylthiophen-2-yl)acetamide
These compounds share some structural similarities but differ in their specific substituents and overall reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
